7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-13(2)11-28-20(30)18-19(26(5)22(28)31)24-21(29-15(4)9-14(3)25-29)27(18)12-16-7-6-8-17(23)10-16/h6-10,13H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJJXXLAEXTGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H19ClN6O2
- Molecular Weight : 398.8 g/mol
- CAS Number : 1019100-21-0
The compound features a purine core with several substituents that may influence its biological interactions. The presence of a chlorobenzyl group and a pyrazolyl group enhances its potential for specific biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The purine structure allows it to mimic natural nucleotides, potentially interfering with critical cellular processes such as:
- DNA Replication : By mimicking nucleotides, it may inhibit DNA polymerases.
- Protein Synthesis : Interaction with ribosomes or translation factors could disrupt protein synthesis.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Study Findings : A study demonstrated that purine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest (PMC7069776) .
Antifungal Activity
The compound has been investigated for its antifungal properties:
- Selectivity : In assays using fungal cell lysates (e.g., from Candida albicans), the compound showed selective inhibition compared to human cell lysates, indicating potential for antifungal drug development (PMC7069776) .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties:
- Mechanism : It may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation (PMC7069776) .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| PMC7069776 | Anticancer and antifungal activity | Demonstrated selective inhibition in fungal assays and anticancer effects in human cancer cell lines. |
| ChemicalBook | Synthesis and structural analysis | Detailed synthetic routes and potential biological applications were highlighted. |
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of this compound:
- Synthesis Methods : Multi-step organic reactions involving alkylation and condensation techniques have been employed to synthesize this compound effectively.
- Biological Evaluation : Compounds with similar structures have been tested for their efficacy against different cancer types and fungal infections, showing promising results in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
